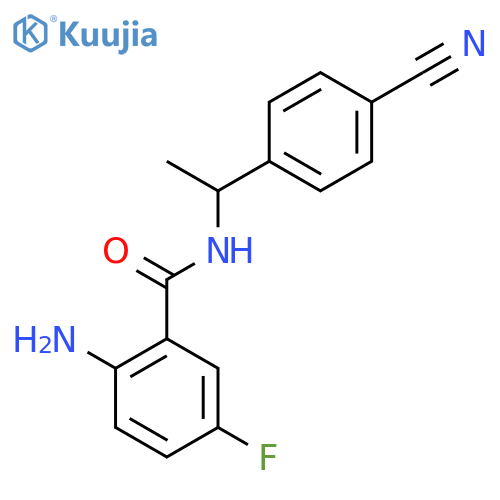

Cas no 1154287-63-4 (2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide)

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide

- NE53017

- Z234896327

- 2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide

-

- インチ: 1S/C16H14FN3O/c1-10(12-4-2-11(9-18)3-5-12)20-16(21)14-8-13(17)6-7-15(14)19/h2-8,10H,19H2,1H3,(H,20,21)

- InChIKey: ZMQWOBZNBUSVHD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)C(NC(C)C1C=CC(C#N)=CC=1)=O)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 411

- トポロジー分子極性表面積: 78.9

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64996-2.5g |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 2.5g |

$923.0 | 2023-07-01 | |

| Enamine | EN300-64996-0.05g |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 0.05g |

$88.0 | 2023-07-01 | |

| Enamine | EN300-64996-0.5g |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 0.5g |

$353.0 | 2023-07-01 | |

| Aaron | AR01AA53-250mg |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 250mg |

$284.00 | 2025-02-10 | |

| Aaron | AR01AA53-10g |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 10g |

$2808.00 | 2023-12-16 | |

| Aaron | AR01AA53-1g |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 1g |

$672.00 | 2025-02-10 | |

| 1PlusChem | 1P01A9WR-1g |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 1g |

$643.00 | 2023-12-26 | |

| 1PlusChem | 1P01A9WR-5g |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 5g |

$1748.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327274-2.5g |

2-Amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 2.5g |

¥24915.00 | 2024-08-09 | |

| 1PlusChem | 1P01A9WR-500mg |

2-amino-N-[1-(4-cyanophenyl)ethyl]-5-fluorobenzamide |

1154287-63-4 | 95% | 500mg |

$499.00 | 2023-12-26 |

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamideに関する追加情報

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide(CAS No. 1154287-63-4)の専門的な概要と応用

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide(CAS No. 1154287-63-4)は、有機合成化学および医薬品開発分野において注目される化合物です。そのユニークな構造と生物学的活性から、近年創薬研究や分子標的治療の分野で重要な役割を果たしています。本記事では、この化合物の化学的特性、合成方法、および応用可能性について詳細に解説します。

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamideの分子構造は、アミノ基、フッ素原子、シアノ基を含む複雑な骨格で構成されています。この多機能性により、タンパク質相互作用や酵素阻害などの研究において高い汎用性を示します。特に、がん治療や神経疾患に関連する分子標的としての潜在能力が注目されています。

近年のAI創薬やコンピュータ支援分子設計(CADD)の進展に伴い、1154287-63-4のような化合物の仮想スクリーニングが可能になりました。研究者は機械学習アルゴリズムを活用し、この分子の最適化や構造活性相関(SAR)の解析を効率化しています。これにより、創薬サイクルの短縮やコスト削減が実現されています。

2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamideの合成においては、パラジウム触媒カップリング反応や保護基戦略が重要な役割を果たします。特に、5-フルオロベンズアミド骨格の導入には選択的フッ素化技術が用いられ、収率向上と副生成物低減が図られています。これらの合成手法は、有機化学フォーラムや学術論文で頻繁に議論されるトピックです。

市場動向として、1154287-63-4を含む低分子化合物への需要は、バイオテクノロジー企業や研究機関で増加傾向にあります。これは個別化医療やプレシジョンメディシンの普及に伴い、ターゲット特異性の高い化合物への関心が高まっているためです。また、サステナブルケミストリーの観点から、グリーン合成法の開発も進められています。

安全性に関する研究では、2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamideのin vitro毒性プロファイルが詳細に調査されています。代謝安定性や細胞透過性のデータは、ADME解析において重要な指標となります。これらの情報は、医薬品候補化合物の選定プロセスで不可欠な要素です。

将来的には、1154287-63-4を基本骨格とする構造アナログの開発が期待されます。フッ素原子の位置異性体やシアノ基の等電子的置換により、活性最適化が可能となるでしょう。さらに、ナノテクノロジーを活用したドラッグデリバリーシステムとの組み合わせも研究されています。

本化合物に関する最新情報は、SciFinderやReaxysなどの化学データベースで随時更新されています。また、オープンサイエンスの潮流を受けて、予測モデルや合成プロトコルの共有が活発化しています。研究者はこれらのデジタルリソースを活用することで、研究効率を大幅に向上させることができます。

1154287-63-4 (2-Amino-N-1-(4-cyanophenyl)ethyl-5-fluorobenzamide) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)